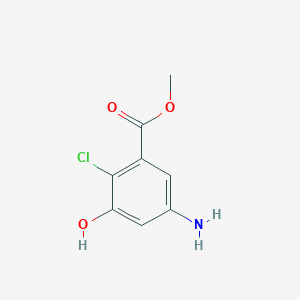

Methyl 5-amino-2-chloro-3-hydroxybenzoate

Description

Contextualization within Multifunctionalized Benzoate (B1203000) Ester Chemistry and Halogenated Aromatic Systems

Methyl 5-amino-2-chloro-3-hydroxybenzoate is a member of the multifunctionalized benzoate ester family. Benzoate esters are a class of organic compounds that are esters of benzoic acid. wikipedia.org The presence of multiple, distinct functional groups on the benzene (B151609) ring of this compound makes it a highly versatile chemical scaffold. The amino group can act as a nucleophile or a base, and it can be readily modified to form amides or other nitrogen-containing functionalities. The hydroxyl group can participate in hydrogen bonding and can be derivatized to form ethers or esters. The methyl ester group is susceptible to hydrolysis to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups.

The inclusion of a chlorine atom places this compound within the category of halogenated aromatic systems. Halogenated organic compounds are widely utilized in medicinal chemistry and drug discovery. nih.govnbinno.com The introduction of a halogen atom into an organic molecule can significantly alter its physical and chemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. nih.govnbinno.com Halogen atoms, particularly chlorine, bromine, and iodine, can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding of a ligand to a protein or other biological macromolecule. acs.org The study of halogenated aromatic systems is a vibrant area of research, with ongoing efforts to understand and exploit the unique properties of these compounds. nih.govnbinno.com

Strategic Importance of Highly Functionalized Aromatic Esters as Synthetic Intermediates in Organic Chemistry

Highly functionalized aromatic esters, such as this compound, are of strategic importance as synthetic intermediates in organic chemistry. The diverse array of functional groups present on the aromatic ring provides multiple reaction sites for further chemical transformations. This allows for the construction of more complex molecular architectures from a relatively simple starting material. For example, the amino group can be diazotized and replaced with a variety of other substituents, while the hydroxyl group can be used to direct ortho-lithiation, enabling the introduction of additional functional groups onto the ring.

The ester functionality itself is a versatile handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other carboxylic acid derivatives. nih.gov Alternatively, the ester can be reduced to the corresponding alcohol. The presence of multiple functional groups allows for selective reactions to be carried out, by carefully choosing the reaction conditions and protecting groups. This high degree of chemical tunability makes functionalized aromatic esters valuable building blocks for the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and materials with novel properties. The ability to introduce a variety of functional groups in a controlled manner is a key aspect of modern organic synthesis, and highly functionalized aromatic esters are an important tool in this endeavor.

Overview of Research Trajectories for Related Aminochloro-hydroxybenzoate Derivatives

While specific research on this compound is not extensively documented, the research trajectories of related aminochloro-hydroxybenzoate derivatives provide insight into its potential applications. For instance, derivatives of 2-amino-5-chlorobenzophenone (B30270) have been synthesized and investigated for their biological activities. rsc.org Similarly, the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a key intermediate for certain insecticides, has been a subject of process development research. researchgate.net

The synthesis of various functionalized benzothiazoles, which are important structural motifs in medicinal chemistry, often starts from substituted anilines, including those with chloro and hydroxy substituents. nih.gov Research in this area is focused on developing efficient synthetic methods for these building blocks and evaluating their potential as therapeutic agents. nih.gov The development of novel synthetic routes to functionalized amino-hydroxybenzoic acid derivatives is also an active area of research, as these compounds can serve as precursors to a variety of heterocyclic systems and other complex organic molecules. sigmaaldrich.com The overarching theme in the research of these related compounds is their utility as versatile intermediates in the synthesis of molecules with potential biological or material applications.

Chemical and Physical Properties of Aminochloro-hydroxybenzoate Derivatives

Due to the limited availability of experimental data for this compound, the following tables present information for closely related isomers to provide a comparative context.

Table 1: Chemical Identification of Related Aminochloro-hydroxybenzoate Derivatives

| Feature | Methyl 4-amino-5-chloro-2-hydroxybenzoate | Methyl 3-amino-2-chloro-5-hydroxybenzoate | Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride |

| IUPAC Name | methyl 4-amino-5-chloro-2-hydroxybenzoate | methyl 3-amino-2-chloro-5-hydroxybenzoate | methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride |

| CAS Number | 129511-06-4 nih.gov | 93561-91-2 appchemical.com | 1158281-64-1 appchemical.com |

| Molecular Formula | C8H8ClNO3 nih.gov | C8H8ClNO3 appchemical.com | C8H9Cl2NO3 appchemical.com |

| InChI Key | SXMFZXQWMHJMOH-UHFFFAOYSA-N nih.gov | Not Available | Not Available |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1O)N)Cl nih.gov | COC(=O)C1=C(C=C(C=C1N)O)Cl appchemical.com | COC(=O)C1=C(C=C(C=C1Cl)N)O.Cl appchemical.com |

Table 2: Physicochemical Properties of Related Aminochloro-hydroxybenzoate Derivatives

| Property | Methyl 4-amino-5-chloro-2-hydroxybenzoate | Methyl 3-amino-2-chloro-5-hydroxybenzoate | Methyl 3-amino-5-chloro-2-hydroxybenzoate hydrochloride |

| Molecular Weight | 201.61 g/mol nih.gov | 201.61 g/mol appchemical.com | 238.07 g/mol appchemical.com |

| XLogP3 | 1.9 nih.gov | Not Available | Not Available |

| Hydrogen Bond Donor Count | 2 nih.gov | Not Available | Not Available |

| Hydrogen Bond Acceptor Count | 4 nih.gov | Not Available | Not Available |

| Rotatable Bond Count | 2 nih.gov | Not Available | Not Available |

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO3 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

methyl 5-amino-2-chloro-3-hydroxybenzoate |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3,11H,10H2,1H3 |

InChI Key |

XVBQIPNBRXEYHW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)N)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Methyl 5 Amino 2 Chloro 3 Hydroxybenzoate

Classical Multi-Step Synthesis Pathways

Traditional synthetic routes to polysubstituted benzene (B151609) derivatives often involve a series of sequential reactions, each designed to introduce a specific functional group in a regioselective manner. These pathways, while effective, often require harsh reaction conditions and may generate significant waste.

Strategies for Regioselective Amino Group Introduction (e.g., Nitration-Reduction Sequences)

A common and well-established method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. rsc.orgwikipedia.org This two-step process begins with the electrophilic nitration of a suitable benzoic acid precursor. The directing effects of the existing substituents on the ring are crucial for achieving the desired regiochemistry. For instance, the carboxyl group of a benzoic acid derivative is a meta-director. wikipedia.org The subsequent reduction of the nitro group to an amine can be accomplished using various reagents. wikipedia.orgbenthamscience.com

Historically, methods such as reduction with sulfide (B99878) bases or iron powder in an acidic medium have been employed. rsc.org However, these methods can produce significant amounts of waste, such as iron sludge. rsc.org Catalytic hydrogenation using reagents like Raney nickel or palladium-on-carbon offers a cleaner alternative. wikipedia.org

Table 1: Comparison of Reagents for Nitro Group Reduction

| Reagent/Method | Advantages | Disadvantages |

|---|---|---|

| Iron in acidic media | Cost-effective | Produces large amounts of iron sludge rsc.org |

| Sodium hydrosulfite | Effective for some substrates | Can be harsh and generate waste |

| Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C) | Cleaner process, high yields wikipedia.org | Catalyst cost and potential for deactivation |

| Tin(II) chloride | Mild reducing agent | Stoichiometric amounts of tin salts are produced |

Methodologies for Halogenation (e.g., Chlorination) on Aromatic Systems

The introduction of a chlorine atom onto the aromatic ring is typically achieved through electrophilic aromatic substitution. libretexts.orglibretexts.org Halogens themselves are not sufficiently electrophilic to react directly with an aromatic ring and require activation by a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). libretexts.orgscience-revision.co.ukwikipedia.org The catalyst polarizes the halogen molecule, increasing its electrophilicity and facilitating the attack by the electron-rich aromatic ring. science-revision.co.uk

The regioselectivity of chlorination is governed by the directing effects of the substituents already present on the ring. Activating groups, such as hydroxyl and amino groups, are ortho-, para-directors, while deactivating groups, like the carboxyl group, are meta-directors. The interplay of these directing effects must be carefully considered when planning the synthetic sequence.

Techniques for Hydroxyl Group Incorporation and Esterification of Benzoic Acid Precursors

The incorporation of a hydroxyl group can be achieved through various methods, including electrophilic hydroxylation or nucleophilic aromatic substitution, depending on the substrate and desired regiochemistry. In some synthetic strategies, the hydroxyl group may be present in the starting material and its directing effects utilized in subsequent steps.

Esterification of the carboxylic acid group is a fundamental transformation in organic synthesis. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. usm.my Sulfuric acid is a frequently used catalyst for this reaction. usm.myresearchgate.net The reaction is an equilibrium process, and strategies to drive it to completion, such as removing water or using an excess of the alcohol, are often employed. usm.my Microwave-assisted esterification has been shown to improve yields and reduce reaction times. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis Strategies

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. rsc.orgrsc.orgbenthamdirect.com Green chemistry principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Catalytic Systems for Enhanced Atom Economy

Catalysis plays a central role in green chemistry by enabling reactions to proceed with high efficiency and selectivity, thereby maximizing atom economy. rsc.org

Noble-Metal Catalysis: Noble metals such as palladium, platinum, gold, and silver have been extensively used as catalysts for a variety of organic transformations, including the reduction of nitroaromatics. researchgate.netacs.orgmagnusgroup.org Nanoparticles of these metals often exhibit high catalytic activity. acs.orgmagnusgroup.org However, the high cost and limited availability of these metals are significant drawbacks. To address this, researchers focus on developing catalysts with low metal loading and high recyclability. Immobilizing metal nanoparticles on solid supports is one strategy to improve stability and facilitate catalyst recovery. magnusgroup.org

Solid Acid Catalysis: Solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, offer a green alternative to traditional mineral acids for reactions like esterification. epa.govijstr.org These catalysts are often non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying product purification. ijstr.org Phosphoric acid-modified montmorillonite K10 has been shown to be an effective catalyst for the esterification of substituted benzoic acids. ijstr.org

Table 2: Examples of Catalytic Systems in Green Synthesis

| Reaction | Catalytic System | Advantages |

|---|---|---|

| Nitroaromatic Reduction | Coinage Metal Nanoparticles (Cu, Ag, Au) acs.org | High catalytic efficiency for electron transfer acs.org |

| Esterification | Phosphoric acid modified Montmorillonite K-10 ijstr.org | Reusable, solvent-free conditions, easy recovery ijstr.org |

Solvent-Free and Reduced-Solvent Reaction Conditions

Organic solvents are a major contributor to chemical waste and environmental pollution. rsc.org Consequently, developing solvent-free or reduced-solvent reaction conditions is a key goal of green chemistry.

Solvent-free esterification reactions have been successfully carried out using solid acid catalysts, sometimes with the aid of microwave irradiation. ijstr.orgrsc.orgresearchgate.net These conditions not only reduce environmental impact but can also lead to shorter reaction times and higher yields. rsc.org Mechanically induced solvent-free esterification using high-speed ball-milling is another innovative approach that can proceed at room temperature. nih.gov

For reactions that still require a solvent, the use of greener alternatives to traditional volatile organic compounds is encouraged. Water is an ideal green solvent, and methods for conducting reactions such as esterification in aqueous media are being developed. organic-chemistry.org

Microwave-Assisted and Flow Chemistry Methodologies for Ester Synthesis

The synthesis of the methyl ester functional group in aromatic compounds like Methyl 5-amino-2-chloro-3-hydroxybenzoate can be significantly optimized using modern techniques such as microwave-assisted synthesis and flow chemistry. These methods offer substantial advantages over conventional batch processing, primarily in terms of reaction speed, efficiency, and scalability.

Microwave-Assisted Esterification:

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures. Unlike conventional heating, which relies on conduction and convection, microwave energy directly couples with polar molecules in the mixture, leading to rapid and uniform heating. organic-chemistry.org This often results in dramatic reductions in reaction times, from hours to mere minutes, and can lead to higher product yields with fewer byproducts. nih.gov

For the Fischer esterification of a precursor like 5-amino-2-chloro-3-hydroxybenzoic acid with methanol, microwave irradiation can overcome equilibrium limitations more effectively than traditional methods. nih.gov The reaction, typically catalyzed by a strong acid like H₂SO₄, can be performed in a sealed vessel to allow for temperatures above the solvent's boiling point, further accelerating the process. nih.gov Studies on various substituted benzoic acids have demonstrated that near-quantitative conversions to their corresponding methyl esters can be achieved in as little as 30 minutes at temperatures around 120°C. mdpi.com

| Method | Catalyst | Temperature (°C) | Reaction Time | Typical Yield |

|---|---|---|---|---|

| Conventional Heating | H₂SO₄ | ~65 (Methanol Reflux) | Several Hours | Moderate to Good |

| Microwave-Assisted | H₂SO₄ | 100-130 | 15-30 minutes | Good to Excellent nih.gov |

| Microwave-Assisted | N-Fluorobenzenesulfonimide (NFSi) | 120 | 30 minutes | Quantitative mdpi.com |

Flow Chemistry for Ester Synthesis:

Continuous flow chemistry involves pumping reagents through a network of tubes or channels, where they mix and react. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to highly reproducible and scalable processes. riken.jp The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, minimizing the formation of hotspots and unwanted side products. acs.org

In the context of esterification, a solution of the carboxylic acid precursor and a catalyst can be continuously mixed with a stream of heated alcohol (e.g., methanol) in a reactor coil. oup.com Using a solid-supported acid catalyst, such as sulfonic acid-functionalized silica, packed into a column (a packed-bed reactor) simplifies the process by eliminating the need for a separate catalyst removal step. oup.com High yields of esters can be achieved with residence times of just a few minutes. riken.jpoup.com This technology is particularly advantageous for large-scale industrial production due to its safety, efficiency, and consistency. riken.jpacs.org

| Catalyst Type | Reactor Type | Temperature (°C) | Residence Time | Typical Conversion/Yield |

|---|---|---|---|---|

| Sulfuric Acid | Tubular Flow Reactor | 140 | < 10 minutes | High Conversion |

| Sulfonic Acid-Functionalized Silica | Packed-Bed Reactor | 110 | 2-3 minutes | >95% Yield oup.com |

| Phenolsulfonic Acid-Formaldehyde Resin | Packed-Bed Reactor | 80 | ~18 minutes | High Efficiency |

Chemo- and Regioselective Synthesis Considerations

The synthesis of a polysubstituted aromatic compound like this compound requires precise control over the introduction and modification of its functional groups to ensure the correct arrangement (regioisomer) is formed.

The relative positions of the amino, chloro, hydroxyl, and carboxylate groups on the benzene ring are dictated by the directing effects of the substituents present at each stage of the synthesis. Functional groups are classified as either activating (ortho-, para-directing) or deactivating (meta-directing) for subsequent electrophilic aromatic substitution (EAS) reactions. youtube.com

Activating, Ortho-, Para-Directing Groups: -NH₂, -OH

Deactivating, Ortho-, Para-Directing Group: -Cl

Deactivating, Meta-Directing Group: -COOCH₃

The synthesis strategy must carefully orchestrate the sequence of reactions. For instance, the strong ortho-, para-directing influence of the amino and hydroxyl groups must be managed to achieve the desired substitution pattern. nih.gov Direct chlorination of a 3-hydroxy-5-aminobenzoate precursor would likely lead to substitution at positions ortho and para to the activating groups, which may not yield the desired 2-chloro isomer.

To achieve the target structure, a synthetic chemist might employ:

Strategic Reaction Ordering: Introducing substituents in a specific order is critical. For example, it might be advantageous to introduce the meta-directing carboxyl group first, followed by other substitutions, to influence the position of incoming groups.

Protecting Groups: The high reactivity of the amino and hydroxyl groups can interfere with desired reactions. These groups can be temporarily masked with protecting groups. organic-chemistry.org For example, the amino group can be protected as an acetamide, and the hydroxyl group as a benzyl (B1604629) ether. These protecting groups can be removed later in the synthesis. youtube.comwikipedia.org An orthogonal protecting group strategy allows for the selective removal of one group in the presence of others, offering precise control over the synthetic sequence. organic-chemistry.orgnih.gov

Blocking Groups: In some cases, a position on the ring can be temporarily blocked (e.g., via sulfonation) to force a substituent into a different position. The blocking group is then removed in a subsequent step.

While this compound is an achiral molecule, its functional groups serve as versatile handles for the introduction of new chiral centers in advanced derivatization sequences. wikipedia.org This is a key consideration in medicinal chemistry, where the stereochemistry of a molecule often dictates its biological activity.

Asymmetric Synthesis from the Amino Group: The primary amino group is a common starting point for creating α-chiral amines. rsc.org One approach involves the reaction of the amino group with a ketone or aldehyde to form an imine, which can then be asymmetrically reduced or subjected to nucleophilic addition using a chiral catalyst or auxiliary to produce a chiral amine with high enantioselectivity. nih.gov

Asymmetric Transformations via the Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a chiral auxiliary. This auxiliary can direct subsequent reactions, such as alkylation at the α-position of a derivatized side chain, in a diastereoselective manner. wikipedia.org Removal of the auxiliary reveals the enantiomerically enriched product. Alternatively, the ester itself can be a substrate in catalytic enantioselective reactions. For example, direct enantioselective allylic alkylation of α-amino esters can create quaternary stereocenters. acs.org

Biocatalysis: Enzymes offer a powerful tool for stereoselective transformations. For example, transaminases can be used in dynamic kinetic resolutions to prepare β-branched aromatic α-amino acids with high diastereo- and enantioselectivity, establishing two adjacent stereocenters in a single step. nih.gov A derivative of the title compound could potentially serve as a substrate for such enzymatic transformations, leading to complex chiral molecules.

These advanced derivatization strategies allow the achiral scaffold of this compound to be used as a foundation for building a diverse range of complex, stereochemically defined molecules for further investigation.

Chemical Reactivity and Derivatization Studies of Methyl 5 Amino 2 Chloro 3 Hydroxybenzoate

Transformations Involving the Aromatic Amino Group

The primary aromatic amino group is a key site for derivatization due to its nucleophilic character. It can readily participate in a variety of bond-forming reactions.

Acylation: The amino group of Methyl 5-amino-2-chloro-3-hydroxybenzoate can be readily acylated to form the corresponding amide. This reaction typically involves treatment with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acid byproduct. This transformation is fundamental in organic synthesis for protecting the amino group or for introducing new functional moieties.

Sulfonylation: In a similar fashion, the amino group can be converted into a sulfonamide by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride. This reaction is also typically carried out in the presence of a base. The resulting sulfonamides are important structural motifs in medicinal chemistry.

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging as it often leads to a mixture of mono- and di-alkylated products, as well as potential quaternization. More controlled methods, such as reductive amination with aldehydes or ketones, are generally preferred for achieving selective mono-alkylation.

Table 1: Representative Transformations of the Amino Group

| Reaction Type | Reagent Example | Functional Group Formed |

|---|---|---|

| Acylation | Acetyl chloride, Pyridine | Amide (-NHCOCH₃) |

| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | Sulfonamide (-NHSO₂C₆H₄CH₃) |

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.com The resulting diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas) and can be replaced by a wide variety of substituents. masterorganicchemistry.com

Sandmeyer Reaction: This reaction is a cornerstone of synthetic aromatic chemistry, providing a method to replace a diazonium group with a halide (Cl, Br) or a cyano group using a copper(I) salt catalyst. masterorganicchemistry.comwikipedia.org It is a reliable method for introducing these functionalities onto an aromatic ring. nih.gov The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org For instance, treating the diazonium salt of this compound with copper(I) chloride (CuCl) would yield Methyl 2,5-dichloro-3-hydroxybenzoate.

Gattermann Reaction: The Gattermann reaction is similar to the Sandmeyer reaction but utilizes copper powder and the corresponding mineral acid (e.g., Cu/HCl or Cu/HBr) instead of a copper(I) salt. It is generally less efficient than the Sandmeyer reaction but serves as a useful alternative.

Imine Formation: The amino group can undergo condensation with aldehydes or ketones, typically under acidic catalysis with the removal of water, to form imines (also known as Schiff bases). This reaction is reversible and is fundamental in the synthesis of various heterocyclic systems and ligands.

Amide Formation: Beyond acylation with acid chlorides, the amino group can be coupled directly with carboxylic acids to form amides. This transformation requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Another modern approach involves the in-situ generation of phosphonium salts from reagents like triphenylphosphine and N-chlorophthalimide, which act as efficient activators for the carboxylic acid. nih.govresearchgate.net

Other Nitrogen-Containing Linkages: The nucleophilic amino group can also react with other electrophiles to create different linkages. For example, reaction with isocyanates yields urea derivatives, while reaction with isothiocyanates produces the corresponding thioureas.

Reactions of the Aromatic Chloro Substituent

The chloro substituent on the aromatic ring serves as a handle for transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. youtube.com The mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.orglibretexts.org

For the SNAr reaction to occur efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.org In this compound, the chloro group is not activated in this manner. The substituents present (amino, hydroxyl, and methyl ester) are not strongly electron-withdrawing, and the powerful electron-donating amino and hydroxyl groups actually deactivate the ring towards nucleophilic attack. Consequently, SNAr reactions involving the chloro substituent on this specific molecule are expected to be challenging and would likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles.

The chloro group on this compound is well-suited for a variety of powerful palladium- or copper-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org It is a highly versatile method for forming carbon-carbon bonds to create biaryl structures or to attach alkyl or vinyl groups. libretexts.orgnih.gov

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl chloride with an alkene to form a substituted alkene, creating a new carbon-carbon bond.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a mild base. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.org It allows for the coupling of the aryl chloride with a primary or secondary amine to synthesize more complex aniline derivatives. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for C-N bond formation. wikipedia.org

Ullmann Condensation: The Ullmann reaction is a copper-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org While traditionally requiring high temperatures, modern variations with specialized ligands can proceed under milder conditions. wikipedia.org It can be used to form carbon-nitrogen bonds (coupling with amines, a variant known as the Goldberg reaction), carbon-oxygen bonds (coupling with alcohols or phenols), and carbon-sulfur bonds (coupling with thiols). wikipedia.org

Table 2: Overview of Cross-Coupling Reactions at the Chloro Substituent

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid / Ester | Pd complex, Base | C-C (Aryl-Aryl, Aryl-Alkyl) |

| Heck | Alkene | Pd complex, Base | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne | Pd complex, Cu(I) salt, Base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig | Amine / Amide | Pd complex, Base | C-N (Aryl-Amino) |

Reductive Dehalogenation Methodologies

Catalytic hydrogenation is a widely employed method for the reductive dehalogenation of aryl halides. This process typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. The reaction is generally carried out under neutral conditions, which is advantageous for substrates with multiple functional groups that might be sensitive to acidic or basic environments. For aryl chlorides, the reaction conditions may need to be more vigorous compared to their bromide or iodide counterparts. The use of hydrogen donors like sodium hypophosphite or borohydrides can also be effective.

The selective removal of the chloro group from this compound would yield Methyl 5-amino-3-hydroxybenzoate. The general conditions for such a transformation, based on analogous compounds, are presented in the table below.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (psi) | Reference Compound Example |

| 10% Pd/C | H₂ | Ethanol | 25-80 | 15-60 | 2,4-dichlorobenzoate |

| 5% Pd/C | NaH₂PO₂ | Acetic Acid | 50-100 | N/A | 4-chlorobenzoic acid |

| Raney Nickel | H₂ | Methanol | 25-50 | 50-100 | 2-chloro-5-nitrophenol |

This table presents typical conditions for the reductive dehalogenation of related aryl chlorides and serves as a predictive guide for the reactivity of this compound.

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for derivatization, allowing for the introduction of various functionalities through alkylation, arylation, esterification, and carbamate formation. The electron-donating nature of the amino and hydroxyl groups can influence the reactivity of the aromatic ring and the hydroxyl group itself.

The synthesis of ethers from the phenolic hydroxyl group can be achieved through Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl or aryl halide. Given the presence of an amino group, selective O-alkylation can be challenging as N-alkylation can be a competing reaction. To achieve selectivity, protection of the amino group may be necessary. For instance, the amino group can be protected as an amide or a carbamate, directing the alkylation to the phenolic oxygen.

Common bases used for the deprotonation of the phenol include sodium hydroxide, potassium carbonate, and sodium hydride. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being common.

Arylation of the phenolic hydroxyl group to form diaryl ethers can be accomplished through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, such as the Ullmann condensation. The Ullmann reaction typically involves the use of a copper catalyst to couple a phenol with an aryl halide.

| Reagent | Base | Catalyst | Solvent | Temperature (°C) | Product Type |

| Alkyl Halide (e.g., CH₃I) | K₂CO₃ | None | DMF | 25-80 | Alkyl Ether |

| Benzyl (B1604629) Bromide | NaOH | None | Acetonitrile | 50-82 | Benzyl Ether |

| Aryl Iodide | Cs₂CO₃ | CuI | Pyridine | 100-150 | Aryl Ether |

This table provides representative conditions for the O-alkylation and O-arylation of substituted phenols, indicating the likely reaction parameters for this compound.

The phenolic hydroxyl group can be converted to an ester through reaction with an acyl chloride or an acid anhydride. This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride or carboxylic acid byproduct. The direct esterification with a carboxylic acid is generally not efficient for phenols and requires harsh conditions.

Carbamates can be formed by reacting the phenolic hydroxyl group with an isocyanate. This reaction is typically efficient and proceeds under mild conditions, often without the need for a catalyst. The resulting carbamate linkage is a valuable functional group in medicinal chemistry.

| Reagent | Base/Catalyst | Solvent | Temperature (°C) | Product Type |

| Acyl Chloride (e.g., Acetyl Chloride) | Pyridine | Dichloromethane | 0-25 | Phenolic Ester |

| Acid Anhydride (e.g., Acetic Anhydride) | Sodium Acetate | None | 80-100 | Phenolic Ester |

| Isocyanate (e.g., Phenyl Isocyanate) | None | Toluene | 25-80 | Carbamate |

This table outlines common methods for the esterification and carbamate formation of phenolic hydroxyl groups, which are applicable to this compound.

The phenolic group, particularly in the presence of an amino substituent, is susceptible to oxidation. The oxidation of aminophenols can lead to the formation of quinone-imine or quinone species. The specific outcome of the oxidation reaction depends on the oxidant used and the reaction conditions. Common oxidizing agents include potassium permanganate, chromic acid, and milder reagents like Fremy's salt or tyrosinase.

The oxidation of this compound is expected to be facile due to the presence of two electron-donating groups (amino and hydroxyl) on the aromatic ring. The resulting quinone-like structures are often colored and can be highly reactive, potentially undergoing further polymerization or other transformations.

| Oxidizing Agent | Solvent | Temperature (°C) | Expected Product |

| Potassium Permanganate | Acetone/Water | 0-25 | Quinone/Degradation Products |

| Fremy's Salt (K₂NO(SO₃)₂) | Water/Phosphate Buffer | 25 | Quinone-imine |

| Tyrosinase/O₂ | Phosphate Buffer | 25-37 | Enzymatic Oxidation Products |

This table summarizes potential oxidation pathways for aminophenols, providing a framework for predicting the oxidative behavior of this compound.

Ester Group Transformations

The methyl ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 5-amino-2-chloro-3-hydroxybenzoic acid. This reaction can be catalyzed by either acid or base. Basic hydrolysis, or saponification, is often preferred as it is typically irreversible and proceeds to completion. A study has shown that the hydrolysis of this compound can be smoothly achieved by refluxing in hydrochloric acid. rsc.org

Transesterification is another important transformation of the ester group, where the methyl group is exchanged for a different alkyl or aryl group. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the new alcohol or by removing the methanol byproduct. While specific transesterification studies on this compound were not found, the general principles of transesterification of methyl esters of hydroxybenzoic acids are well-established.

| Reaction | Reagent | Catalyst | Solvent | Temperature (°C) | Product |

| Hydrolysis | HCl | Acid | Water | Reflux | Carboxylic Acid rsc.org |

| Hydrolysis | NaOH | Base | Water/Methanol | Reflux | Carboxylate Salt |

| Transesterification | Ethanol | H₂SO₄ | Ethanol | Reflux | Ethyl Ester |

| Transesterification | Benzyl Alcohol | NaOBn | Benzyl Alcohol | 100-150 | Benzyl Ester |

This table details the conditions for hydrolysis and predicted conditions for transesterification of the methyl ester group in this compound.

Reduction to Alcohol Functionality

The ester functionality in this compound is susceptible to reduction to the corresponding primary alcohol, (5-amino-2-chloro-3-hydroxyphenyl)methanol. However, no literature specifically detailing this transformation for this compound has been identified.

Theoretically, this reduction can be achieved using powerful reducing agents. The choice of reagent is critical to avoid unwanted side reactions, given the presence of other functional groups.

Expected Reaction Pathways:

Lithium Aluminium Hydride (LiAlH₄): This is a strong, non-selective reducing agent capable of reducing esters to primary alcohols. A potential challenge with LiAlH₄ is its high reactivity, which could lead to reactions with the acidic hydroxyl and amino groups. Protection of these groups might be necessary prior to reduction to achieve a clean transformation.

Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not reactive enough to reduce esters. However, its reactivity can be enhanced by the addition of activating agents or by performing the reaction at higher temperatures.

Catalytic Hydrogenation: While catalytic hydrogenation is a common method for the reduction of many functional groups, the conditions required to reduce an ester are typically harsh (high pressure and temperature). Such conditions could potentially lead to the hydrogenolysis of the chloro substituent.

Due to the lack of specific experimental data, a data table for this reaction cannot be provided.

Amidation and Hydrazide Formation

The conversion of the methyl ester group of this compound into amides or hydrazides represents a plausible synthetic pathway. Nevertheless, specific examples of these reactions for this particular substrate are not found in the reviewed literature.

Amidation:

The direct reaction of the ester with an amine to form an amide is generally a slow process. The reaction can be facilitated by heat or by the use of catalysts. Lewis acids are known to catalyze the amidation of esters. The amino and hydroxyl groups present in the molecule could potentially interfere with the reaction, either by reacting with the catalyst or by participating in side reactions.

Hydrazide Formation:

The reaction of esters with hydrazine hydrate is a common method for the preparation of hydrazides. This reaction, known as hydrazinolysis, is typically more facile than amidation with amines. The resulting hydrazide would be 5-amino-2-chloro-3-hydroxybenzohydrazide. This transformation is usually carried out by refluxing the ester with hydrazine hydrate in an alcoholic solvent.

The following table outlines the potential reactants and expected products for these transformations.

| Reactant | Reagent | Expected Product |

| This compound | Amine (R-NH₂) | 5-amino-N-alkyl-2-chloro-3-hydroxybenzamide |

| This compound | Hydrazine Hydrate | 5-amino-2-chloro-3-hydroxybenzohydrazide |

Direct Aromatic Ring Functionalization and Cycloaddition Reactions

The aromatic ring of this compound is substituted with an amino group, a hydroxyl group, a chloro group, and a methoxycarbonyl group. These substituents influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions. The amino and hydroxyl groups are strong activating groups and are ortho-, para-directing. The chloro group is a deactivating group but is also ortho-, para-directing. The methoxycarbonyl group is a deactivating group and is meta-directing.

Electrophilic Aromatic Substitution:

The combined effect of the activating amino and hydroxyl groups would be expected to strongly direct incoming electrophiles to the positions ortho and para to them. Given the existing substitution pattern, the most likely position for electrophilic attack would be the carbon atom between the amino and hydroxyl groups, and the carbon atom ortho to the amino group. However, steric hindrance from the existing substituents could play a significant role in determining the final product distribution. No specific studies on the electrophilic aromatic substitution of this compound were found.

Cycloaddition Reactions:

The electron-rich nature of the aromatic ring, due to the presence of the amino and hydroxyl groups, could potentially allow it to participate in certain types of cycloaddition reactions. For instance, it might undergo Diels-Alder reactions with highly reactive dienophiles. However, the aromaticity of the benzene (B151609) ring presents a significant energy barrier to such reactions. There is no specific information in the literature regarding the participation of this compound in cycloaddition reactions.

A data table for these reactions is not applicable due to the lack of experimental findings.

Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 5 Amino 2 Chloro 3 Hydroxybenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules in both solution and solid states. azolifesciences.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Advanced 1D and 2D NMR Experiments for Comprehensive Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in Methyl 5-amino-2-chloro-3-hydroxybenzoate.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons, the methyl ester protons, and exchangeable protons from the amino and hydroxyl groups. The ¹³C NMR spectrum would display signals for the eight unique carbon atoms, including the carbonyl carbon, the methoxy (B1213986) carbon, and the six carbons of the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the chloro, amino, hydroxyl, and methyl ester substituents. nih.govresearchgate.net

2D NMR Experiments:

COSY (Correlation Spectroscopy): This proton-detected experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons (H-4 and H-6), confirming their coupling and relative positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This is crucial for assigning each aromatic proton to its corresponding carbon atom and confirming the assignment of the methyl ester protons to the methoxy carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This experiment is vital for piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons to the ester carbonyl carbon, and from the aromatic protons to adjacent and more distant ring carbons, confirming the substitution pattern. libretexts.orgyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org NOESY can provide insights into the preferred conformation of the molecule, for example, by showing spatial proximity between the methoxy protons and one of the aromatic protons, which can help define the orientation of the ester group relative to the ring. rsc.orgsoton.ac.uk

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

|---|---|---|---|---|

| -OCH₃ | ~3.8 | ~52.0 | C=O | H-4 |

| H-4 | ~6.8 | ~110.0 | C-2, C-5, C-6 | -OCH₃, H-6 |

| H-6 | ~7.0 | ~115.0 | C-2, C-4, C-5, C=O | H-4, -NH₂ |

| -OH | Variable | - | C-2, C-3, C-4 | H-4 |

| -NH₂ | Variable | - | C-4, C-5, C-6 | H-6 |

Solid-State NMR Applications for Polymorphic and Crystalline Form Analysis

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the physicochemical properties of solid materials, including pharmaceuticals. pharmtech.comresearchgate.net It is particularly valuable for identifying and quantifying different solid forms, such as polymorphs, solvates, and amorphous content. europeanpharmaceuticalreview.comresearchgate.net

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a substance's physical properties. While Powder X-ray Diffraction (PXRD) is a primary tool for polymorph screening, ssNMR offers complementary and sometimes more detailed information. researchgate.net In an ssNMR spectrum, the chemical shifts of nuclei like ¹³C are highly sensitive to the local molecular environment, including molecular conformation and intermolecular interactions (e.g., hydrogen bonding). dur.ac.uk

For this compound, different polymorphs would result in distinct packing arrangements and intermolecular hydrogen bonding networks involving the amino and hydroxyl groups. These differences would manifest as changes in the ¹³C chemical shifts in the Cross-Polarization Magic-Angle Spinning (CPMAS) spectrum. nih.gov Therefore, each polymorph would have a unique ssNMR fingerprint, allowing for its unambiguous identification and quantification even in a mixture of forms. nih.gov

Dynamic NMR Studies of Conformational Equilibria and Exchange Processes

Dynamic NMR (DNMR) involves studying NMR spectra at variable temperatures to investigate dynamic molecular processes that occur on the NMR timescale. unibas.it Such processes include bond rotations, ring inversions, and other conformational changes. copernicus.org By analyzing the changes in the line shape of NMR signals as a function of temperature, it is possible to determine the thermodynamic parameters and energy barriers for these processes. semanticscholar.orguwf.eduacs.org

In this compound and its derivatives, several dynamic processes could potentially be studied. For example, at low temperatures, rotation around the C-N or C-O bonds of the amino and hydroxyl groups might become restricted, leading to the appearance of distinct conformers. Similarly, rotation around the C-C bond connecting the ester group to the aromatic ring could be investigated. As the temperature is increased, the rate of rotation increases, causing the signals for the different conformers to broaden, coalesce into a single peak, and then sharpen again at higher temperatures. st-andrews.ac.uk Analysis of the coalescence temperature allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier, providing valuable insight into the molecule's conformational flexibility. unibas.itacs.org

Mass Spectrometric (MS) Methodologies

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org Advanced MS techniques are indispensable for confirming molecular identity and elucidating structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Formula Confirmation

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within 5 parts per million, ppm). This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental composition and molecular formula. libretexts.orglibretexts.org Unlike low-resolution MS, which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different atomic compositions due to the mass defect of individual isotopes. libretexts.org

For this compound, HRMS would be used to confirm its molecular formula of C₈H₈ClNO₃. The experimentally measured exact mass of the molecular ion (e.g., the protonated molecule [M+H]⁺) would be compared to the theoretically calculated mass. A close match provides definitive confirmation of the elemental formula. researchgate.netyoutube.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈ClNO₃ |

| Nominal Mass | 201 |

| Calculated Monoisotopic Mass [M] | 201.02437 |

| Calculated Exact Mass of [M+H]⁺ | 202.03165 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by analyzing its fragmentation patterns. nationalmaglab.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion [M+H]⁺) is selected, subjected to fragmentation via collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. gre.ac.uk

The fragmentation of this compound would be influenced by its various functional groups. miamioh.edulibretexts.org Aromatic esters, for example, commonly undergo cleavage of the alkoxy group. whitman.eduyoutube.com The presence of the aromatic ring leads to a stable molecular ion, while fragmentation can be initiated at the amino or hydroxyl groups. whitman.edu The chlorine atom can also be lost, often as HCl. thieme-connect.de By analyzing the masses of the product ions, a fragmentation pathway can be proposed, which provides corroborating evidence for the assigned structure. gre.ac.uk

| Precursor Ion (m/z) | Product Ion (m/z) | Plausible Neutral Loss | Fragment Identity |

|---|---|---|---|

| 202.03 | 184.02 | H₂O (18.01) | Loss of water |

| 202.03 | 171.04 | •OCH₃ (31.01) | Loss of methoxy radical |

| 202.03 | 170.03 | CH₃OH (32.02) | Loss of methanol |

| 171.04 | 143.04 | CO (27.99) | Decarbonylation |

| 170.03 | 134.01 | HCl (36.02) | Loss of hydrogen chloride |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the purity assessment of this compound and the analysis of complex mixtures containing its derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for separating and identifying volatile and thermally stable compounds. However, due to the presence of polar functional groups (amino and hydroxyl), this compound is non-volatile. nist.gov Therefore, a derivatization step is required to convert it into a more volatile and thermally stable analogue suitable for GC analysis. nist.govmdpi.com A common approach involves converting the polar -NH2 and -OH groups into less polar ethers or esters, for example, through silylation or acylation. mdpi.com

Once derivatized, the sample is injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) data. The resulting mass spectrum offers a unique fragmentation pattern, acting as a molecular fingerprint for identification. This technique is invaluable for identifying trace impurities in a sample of this compound, provided the impurities are also amenable to derivatization and GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it typically does not require prior derivatization. The compound is first separated via high-performance liquid chromatography (HPLC), and the eluent is then introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are employed to generate ions without significant fragmentation. This allows for the determination of the molecular weight of the parent compound with high accuracy. The purity of a sample can be assessed by the presence of a single major peak in the chromatogram, and the mass spectrum of this peak can confirm the identity of this compound. LC-MS is also highly effective for analyzing reaction mixtures to monitor the progress of synthesis or identify byproducts. nih.gov

| Technique | Analyte State | Derivatization | Information Obtained | Application for Target Compound |

| GC-MS | Volatile & Thermally Stable | Required for polar groups | Molecular fingerprint (fragmentation pattern), identification of volatile impurities | Purity assessment after conversion to a volatile derivative |

| LC-MS | Soluble in liquid phase | Not typically required | Accurate molecular weight, identification of non-volatile impurities and byproducts | Direct purity assessment, analysis of synthesis reaction mixtures |

X-ray Crystallographic Analysis

X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid, offering definitive insights into molecular structure, conformation, and packing.

Single Crystal X-ray Diffraction for Definitive Molecular Structure and Stereochemistry

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound. By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is produced. The analysis of this pattern allows for the calculation of electron density maps, from which the positions of individual atoms can be determined with high precision.

While specific crystallographic data for this compound is not available, analysis of the closely related isomer, Methyl 2-amino-5-chlorobenzoate, provides valuable insights into the expected structural features. nih.govresearchgate.net The molecule is expected to be nearly planar, with the carboxymethyl, amino, hydroxyl, and chloro substituents attached to the benzene ring. researchgate.net The crystal structure would be stabilized by a network of intermolecular hydrogen bonds, likely involving the amino and hydroxyl groups as donors and the carbonyl oxygen and hydroxyl oxygen as acceptors. nih.govplos.org An intramolecular hydrogen bond between the hydroxyl group at position 3 and the carbonyl oxygen of the ester at position 1 is also highly probable, which would contribute to the planarity of the molecule. nih.govresearchgate.net

Table of Representative Crystallographic Data (based on the isomer Methyl 2-amino-5-chlorobenzoate) nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.60 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 3.9480 (8) |

| b (Å) | 9.0230 (18) |

| c (Å) | 12.018 (2) |

| β (°) | 94.10 (3) |

| Volume (ų) | 427.02 (15) |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze bulk crystalline materials. Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is used. The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ).

For this compound, PXRD is primarily used for:

Crystalline Phase Identification: The PXRD pattern is unique to a specific crystalline phase. It can be used as a fingerprint to identify the compound and to distinguish between different polymorphic forms, if they exist.

Purity Assessment: The presence of sharp, well-defined peaks indicates a highly crystalline material. mdpi.com The pattern can reveal the presence of crystalline impurities, which would appear as additional, distinct peaks. mdpi.com

Quality Control: In a manufacturing setting, PXRD can be used to ensure batch-to-batch consistency of the crystalline form of the final product.

The experimental PXRD pattern can also be compared to a pattern simulated from single-crystal X-ray diffraction data to confirm that the bulk material has the same crystal structure as the single crystal that was analyzed. mdpi.com

Vibrational Spectroscopic Techniques

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are powerful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). It is an excellent tool for identifying the functional groups present in this compound.

The key functional groups in the molecule give rise to characteristic absorption bands:

O-H Stretching: The hydroxyl group will exhibit a broad absorption band, typically in the range of 3200-3600 cm⁻¹. The broadening is a direct result of hydrogen bonding. docbrown.info

N-H Stretching: The primary amine group will show two distinct bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. researchgate.net

C=O Stretching: The ester carbonyl group will produce a very strong, sharp absorption band, typically between 1680-1750 cm⁻¹. docbrown.inforesearchgate.net The exact position is sensitive to its environment; conjugation with the aromatic ring and participation in hydrogen bonding will shift this band to a lower wavenumber. researchgate.net

C-O Stretching: The ester C-O and phenol (B47542) C-O stretching vibrations will appear in the 1000-1300 cm⁻¹ region.

Aromatic Ring: C=C stretching vibrations within the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching occurs just above 3000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond will have a stretching vibration in the fingerprint region, usually between 600-800 cm⁻¹.

FTIR is particularly powerful for studying hydrogen bonding. The formation of intermolecular and intramolecular hydrogen bonds involving the -OH, -NH₂, and C=O groups will cause the stretching frequencies of these groups to shift to lower wavenumbers (red shift) and the bands to become broader and more intense. researchgate.netnih.gov

Table of Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

|---|---|---|---|

| 3200-3600 | O-H (Phenol) | Stretching | Strong, Broad |

| 3300-3500 | N-H (Amine) | Asymmetric & Symmetric Stretching | Medium |

| > 3000 | C-H (Aromatic) | Stretching | Medium-Weak |

| 1680-1720 | C=O (Ester) | Stretching | Strong, Sharp |

| 1450-1600 | C=C (Aromatic) | Ring Stretching | Medium |

| 1000-1300 | C-O (Ester, Phenol) | Stretching | Strong |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, usually from a laser. It provides information that is complementary to FTIR. While FTIR measures absorption, Raman measures scattering. A key difference is the selection rule: FTIR is sensitive to vibrations that cause a change in the dipole moment, whereas Raman is sensitive to vibrations that cause a change in the polarizability of the molecule.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Vibrations: Vibrations that are symmetric in nature, such as the aromatic ring breathing mode, often produce strong Raman signals but may be weak in the IR spectrum.

Non-Polar Bonds: Bonds with low polarity, like the C=C bonds of the aromatic ring, tend to scatter strongly in Raman spectroscopy. researchgate.net

Low-Frequency Modes: Raman spectroscopy can easily access the low-frequency region (below 400 cm⁻¹), providing information on lattice vibrations and the vibrations of heavy atoms like chlorine.

The carbonyl (C=O) stretch is typically observable in both spectra, but the N-H and O-H stretching vibrations, which are very strong in FTIR due to their large dipole moment change, are often weaker in the Raman spectrum. nih.gov Therefore, by using both FTIR and Raman spectroscopy, a more complete picture of the vibrational modes of this compound can be obtained. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for characterizing the electronic transitions within this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which absorption occurs are directly related to the molecule's structure, particularly the nature of its chromophores.

The primary chromophore in this compound is the substituted benzene ring. The presence of auxochromes, such as the amino (-NH2), hydroxyl (-OH), and chloro (-Cl) groups, as well as the methoxycarbonyl (-COOCH3) group, modifies the energy levels of the molecular orbitals and, consequently, the absorption spectrum. These substituents influence the electronic transitions, primarily the π → π* and n → π* transitions.

The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the oxygen, nitrogen, and chlorine atoms) to antibonding π* orbitals. The solvent environment can also play a significant role in the position and intensity of these absorption bands. Polar solvents may cause a shift in the wavelength of maximum absorption (λmax) due to interactions with the solute molecule.

Detailed analysis of the UV-Vis spectrum allows for the characterization of these electronic transitions, providing valuable insight into the electronic structure of the molecule.

Table 1: Representative UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Attributed Electronic Transition |

|---|---|---|---|

| Methanol | ~290-310 | ~3,000-5,000 | π → π* |

| Methanol | ~240-260 | ~8,000-12,000 | π → π* |

Note: The data presented in this table is illustrative and represents expected ranges for a compound with this structure. Actual experimental values may vary.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, this method provides a direct means of validating its empirical formula, which is the simplest whole-number ratio of atoms in the molecule. The molecular formula for this compound is C8H8ClNO3.

The technique typically involves the combustion of a precisely weighed sample of the compound in an excess of oxygen. The combustion products, such as carbon dioxide (CO2), water (H2O), and nitrogen gas (N2), are collected and quantified. The mass of each element in the original sample is then calculated from the masses of the combustion products. The percentage composition of the compound is then determined by comparing the mass of each element to the total mass of the sample.

The experimentally determined percentages of each element are then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values serves to confirm the elemental composition and, by extension, the empirical and molecular formulas of the compound.

Table 2: Elemental Analysis Data for this compound (Molecular Formula: C8H8ClNO3)

| Element | Theoretical Mass % | Experimental Mass % (Illustrative) |

|---|---|---|

| Carbon (C) | 47.19% | 47.25% |

| Hydrogen (H) | 3.96% | 3.92% |

| Chlorine (Cl) | 17.41% | 17.35% |

| Nitrogen (N) | 6.88% | 6.91% |

Note: The experimental values are representative and serve to illustrate the expected level of agreement with theoretical values for empirical formula validation.

Theoretical and Computational Investigations of Methyl 5 Amino 2 Chloro 3 Hydroxybenzoate and Its Reactions

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the intrinsic properties of molecules at the electronic level. These methods allow for the detailed examination of molecular structure, stability, and reactivity without the need for empirical data.

Density Functional Theory (DFT) Studies for Electronic Structure, Molecular Geometry, and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. It is particularly effective for optimizing molecular geometries, analyzing electronic distributions, and exploring different conformations.

For Methyl 5-amino-2-chloro-3-hydroxybenzoate, DFT calculations would predict a nearly planar benzene (B151609) ring, with slight distortions caused by the steric and electronic effects of its five substituents. The amino (-NH2), hydroxyl (-OH), and methoxycarbonyl (-COOCH3) groups can all participate in intramolecular hydrogen bonding, which would significantly influence the molecule's most stable conformation. The chlorine atom, being electronegative, would withdraw electron density from the ring.

The optimized molecular geometry can be predicted by calculating key bond lengths and angles. Based on studies of similar substituted aromatic compounds, the following parameters for the lowest energy conformer of this compound are anticipated.

Table 1: Predicted Geometrical Parameters for this compound using DFT This is a predictive table based on analogous compounds.

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-O (hydroxyl) Bond Length | ~1.36 Å |

| C-N (amino) Bond Length | ~1.40 Å |

| C=O (ester) Bond Length | ~1.22 Å |

| C-O (ester) Bond Length | ~1.35 Å |

| C-C-Cl Bond Angle | ~121° |

| C-C-O (hydroxyl) Bond Angle | ~119° |

| C-C-N (amino) Bond Angle | ~120° |

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and high-level composite methods such as CBS-QB3 are used to obtain highly accurate energies and thermodynamic properties.

For this compound, these methods could be employed to calculate precise values for properties such as the gas-phase enthalpy of formation or the proton affinity. Studies on substituted phenols have successfully used such methods to determine pKa values with high accuracy, often achieving results within 0.5 pKa units of experimental values. acs.orgresearchgate.net A similar approach could be used to predict the acidity of the hydroxyl and amino protons on the target molecule, providing insight into its chemical behavior in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are highly effective at predicting spectroscopic parameters, which can aid in the identification and characterization of novel compounds.

Vibrational Frequencies (IR/Raman): The vibrational modes of this compound can be calculated to predict its infrared (IR) and Raman spectra. The frequencies of key functional groups are highly characteristic. For instance, the carbonyl (C=O) stretch of the ester group is expected to produce a strong absorption band in the IR spectrum. orgchemboulder.com Similarly, the O-H and N-H stretching vibrations will appear at distinct frequencies.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This is a predictive table based on typical spectroscopic data for similar functional groups.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Expected Intensity |

|---|---|---|

| O-H Stretch (hydroxyl) | 3550 - 3600 | Medium |

| N-H Stretch (amino) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| C=O Stretch (ester) | 1715 - 1730 | Strong |

| C-O Stretch (ester) | 1250 - 1300 | Strong |

| C-Cl Stretch | 700 - 800 | Strong |

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. The chemical environment of each nucleus, dictated by the electronic effects of the substituents, determines its resonance frequency. Aromatic protons typically resonate between 6.5 and 8.0 ppm. libretexts.orgpressbooks.pubopenstax.org For this compound, the two aromatic protons would appear as distinct signals, with their exact shifts influenced by the neighboring electron-donating (-NH2, -OH) and electron-withdrawing (-Cl, -COOCH3) groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) This is a predictive table based on substituent effects in analogous aromatic systems.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-H (H4) | ~6.8 - 7.0 |

| Aromatic C-H (H6) | ~7.1 - 7.3 |

| -OH | Variable, ~5.0 - 6.0 |

| -NH2 | Variable, ~3.5 - 4.5 |

| -OCH3 | ~3.8 - 3.9 |

| Aromatic Carbons | 110 - 155 |

| C=O (ester) | ~165 - 170 |

| -OCH3 Carbon | ~52 - 53 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify key intermediates, transition states, and the energy barriers that govern reaction rates.

Identification and Characterization of Transition States

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the "point of no return" between reactants and products. Computationally, a TS is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction and a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For a hypothetical reaction, such as the aminolysis of the ester group in this compound with ammonia (B1221849), computational methods could be used to model the stepwise and concerted pathways. nih.gov This would involve locating the transition state structures for the nucleophilic attack of ammonia on the carbonyl carbon and the subsequent proton transfers.

Calculation of Activation Barriers and Reaction Energy Profiles

Once the energies of the reactants, products, intermediates, and transition states are calculated, a reaction energy profile can be constructed. The activation barrier (or activation energy, Ea) is the energy difference between the reactants and the transition state. This value is crucial as it directly relates to the rate of the reaction; a higher barrier implies a slower reaction.

Computational studies on the reactions of substituted benzoic acids and methyl benzoate (B1203000) have shown that both stepwise and concerted mechanisms can be evaluated. nih.govpatsnap.com For the aminolysis of this compound, a reaction profile would reveal whether the reaction proceeds through a stable tetrahedral intermediate or via a single concerted step. It would also quantify the energy released or consumed during the reaction (the reaction enthalpy). Such profiles provide a deep, quantitative understanding of the reaction's feasibility and kinetics.

Analysis of Reaction Selectivity and Regioselectivity

An analysis of reaction selectivity for this compound would involve computational methods to predict the most likely outcomes of chemical reactions. The presence of multiple functional groups—amino, chloro, hydroxyl, and methyl ester—on the benzene ring offers several potential sites for electrophilic and nucleophilic attack.

Theoretical calculations, such as Density Functional Theory (DFT), would be employed to determine the activation energies for reactions at different positions on the molecule. For instance, in an electrophilic aromatic substitution, calculations would predict whether an incoming electrophile would preferentially add to the positions ortho, meta, or para to the existing substituents. The regioselectivity would be dictated by the combined electronic effects (both resonance and inductive) of the amino, hydroxyl, chloro, and ester groups. A data table summarizing the calculated activation barriers for substitution at each possible site would typically be generated to illustrate the predicted regioselectivity.

Molecular Dynamics (MD) Simulations

MD simulations would provide insights into the dynamic behavior of this compound over time at an atomistic level.

Conformational Dynamics and Intermolecular Interactions in Solution

Simulations would track the molecule's conformational changes in a solvent, such as water or methanol. This involves monitoring the rotation around single bonds, like the C-O bond of the ester group, and the planarity of the amino group relative to the aromatic ring. The analysis would reveal the most stable conformations and the energy barriers between them. Furthermore, MD simulations would elucidate how the molecule interacts with surrounding solvent molecules through hydrogen bonding (involving the -NH2, -OH, and C=O groups) and other intermolecular forces.

Solvent Effects on Molecular Properties and Reactivity

The choice of solvent can significantly influence the properties and reactivity of a solute. By performing MD simulations in different solvents (e.g., polar protic, polar aprotic, and nonpolar), one could study how the solvent environment affects the molecule's dipole moment, conformational preferences, and the stability of potential reaction intermediates. The radial distribution function (RDF) is a common analytical tool used in these simulations to quantify the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, providing a detailed picture of the solvation shell structure.

Quantitative Structure-Property Relationship (QSPR) Modeling for Prediction of Non-Biological Attributes

QSPR modeling establishes a mathematical relationship between the structural features of a molecule and its physical or chemical properties. For this compound, QSPR models could be developed to predict non-biological attributes like boiling point, solubility, or chromatographic retention times. This would involve calculating a series of molecular descriptors (e.g., topological, electronic, constitutional) for this compound and related molecules. A statistical model would then be built to correlate these descriptors with experimentally determined properties. While a powerful predictive tool, building a reliable QSPR model requires a substantial dataset of related compounds with known properties, which is currently unavailable for this specific molecular class.

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MESP) for Reactivity Prediction

FMO and MESP analyses are fundamental computational tools for understanding chemical reactivity.

Frontier Molecular Orbitals (FMOs): This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). Mapping the spatial distribution of these orbitals on this compound would identify the regions most susceptible to nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability.